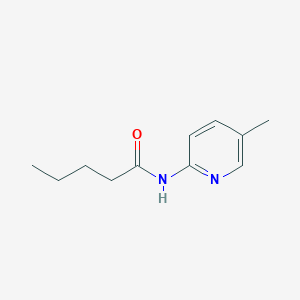

N-(5-methylpyridin-2-yl)pentanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

¹³C NMR (CDCl₃, 126 MHz):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z 191.2 [M+H]⁺ (calculated: 191.12) .

- Fragmentation : Loss of pentanoyl group (-C₅H₉O) at m/z 108.1 (C₆H₆N₂) .

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous pyridinecarboxamides exhibit:

- Planar amide linkage : Stabilized by resonance between C=O and N-H .

- Pyridine ring geometry : Distorted chair conformation due to steric interactions between the methyl group and amide substituent .

- Hydrogen bonding : N-H···O=C interactions stabilize crystal packing in related structures .

(Image placeholder: Hypothetical crystal packing diagram based on similar compounds.)

Comparative Analysis with Isomeric Pyridinecarboxamides

Key differences :

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)pentanamide |

InChI |

InChI=1S/C11H16N2O/c1-3-4-5-11(14)13-10-7-6-9(2)8-12-10/h6-8H,3-5H2,1-2H3,(H,12,13,14) |

InChI Key |

UEBOTNFHIMUYGD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=NC=C(C=C1)C |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pentanoyl Chloride

Pentanoyl chloride is prepared by treating pentanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. Excess SOCl₂ is removed by distillation, yielding pentanoyl chloride as a colorless liquid.

Procedure :

Coupling with 2-Amino-5-methylpyridine

The pentanoyl chloride is reacted with 2-amino-5-methylpyridine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.

Procedure :

-

2-Amino-5-methylpyridine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

-

Pentanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv).

-

The mixture is stirred at room temperature for 3–6 hours, then washed with water and brine.

-

The organic layer is dried (Na₂SO₄) and concentrated. Purification by recrystallization (ethyl acetate/hexane) yields N-(5-methylpyridin-2-yl)pentanamide as white crystals.

Carbodiimide-Based Coupling

Activation of Pentanoic Acid

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate pentanoic acid via an O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) or DMAP suppresses racemization and enhances efficiency.

Procedure :

-

Pentanoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

-

The mixture is stirred at 0°C for 30 minutes.

-

2-Amino-5-methylpyridine (1.0 equiv) and DMAP (0.1 equiv) are added, and stirring continues at room temperature for 12–24 hours.

-

The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Mixed Carbonate Activation

Isobutyl Chloroformate Approach

Isobutyl chloroformate converts pentanoic acid to a mixed carbonate intermediate, which reacts with the amine under basic conditions.

Procedure :

-

Pentanoic acid (1.0 equiv) and N-methylmorpholine (1.5 equiv) are dissolved in THF at −20°C.

-

Isobutyl chloroformate (1.2 equiv) is added dropwise, forming a reactive mixed anhydride.

-

After 30 minutes, 2-amino-5-methylpyridine (1.0 equiv) is added, and the mixture is stirred at room temperature for 4–6 hours.

-

The product is isolated by filtration or extraction and recrystallized.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid chloride acylation | SOCl₂, TEA | 0–25°C, 3–6 h | 85–96% | High yield, simple setup | SOCl₂ toxicity, anhydrous conditions |

| EDCI/HOBt coupling | EDCI, HOBt, DMAP | 0–25°C, 12–24 h | 78–92% | Mild conditions, minimal side products | Costly reagents, longer reaction time |

| Mixed carbonate activation | Isobutyl chloroformate, NMM | −20°C to 25°C, 4–6 h | 70–85% | Scalable, avoids SOCl₂ | Lower yield, sensitive to moisture |

Optimization and Troubleshooting

Solvent Selection

Purification Techniques

Common Side Reactions

-

Over-acylation : Minimized by using stoichiometric acid chloride and low temperatures.

-

Hydrolysis of Acid Chloride : Avoided by maintaining anhydrous conditions and rapid reaction times.

Analytical Characterization

Spectral Data (Representative)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 5.2 Hz, 1H, pyridine-H), 7.55 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 7.10 (d, J = 8.0 Hz, 1H, pyridine-H), 2.90 (t, J = 7.6 Hz, 2H, CONHCH₂), 2.35 (s, 3H, CH₃), 1.60–1.45 (m, 4H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (C=O), 157.8 (pyridine-C), 148.2 (pyridine-C), 135.6 (pyridine-C), 122.4 (pyridine-C), 118.9 (pyridine-C), 40.2 (NHCH₂), 31.5 (CH₂), 25.1 (CH₂), 22.3 (CH₂), 21.8 (CH₃), 13.9 (CH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.